molecular formula C22H19NO3 B5765412 ethyl 4-{[3-(1-naphthyl)acryloyl]amino}benzoate

ethyl 4-{[3-(1-naphthyl)acryloyl]amino}benzoate

Cat. No. B5765412
M. Wt: 345.4 g/mol
InChI Key: FZECYDFJTFXTCT-NTCAYCPXSA-N
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Description

Ethyl 4-{[3-(1-naphthyl)acryloyl]amino}benzoate, also known as ENB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Mechanism of Action

The mechanism of action of ethyl 4-{[3-(1-naphthyl)acryloyl]amino}benzoate is not fully understood, but it is believed to involve the formation of a non-covalent complex with Aβ aggregates through hydrophobic interactions and hydrogen bonding. This complex formation leads to a significant increase in the fluorescence intensity of this compound, which can be detected using various spectroscopic techniques.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is well-tolerated in vitro and in vivo. However, its long-term effects on human health are not yet fully understood and require further investigation.

Advantages and Limitations for Lab Experiments

Ethyl 4-{[3-(1-naphthyl)acryloyl]amino}benzoate has several advantages for lab experiments, including its high selectivity and sensitivity for detecting Aβ aggregates, its ease of synthesis, and its low cost. However, its limitations include its relatively low yield, its potential toxicity, and its limited applications in other fields.

Future Directions

There are several future directions for research on ethyl 4-{[3-(1-naphthyl)acryloyl]amino}benzoate, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, such as material science and environmental science, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to evaluate its long-term safety and efficacy in vivo and to optimize its properties for specific applications.

Synthesis Methods

Ethyl 4-{[3-(1-naphthyl)acryloyl]amino}benzoate can be synthesized using a variety of methods, including the reaction between ethyl 4-aminobenzoate and 3-(1-naphthyl)acrylic acid in the presence of a suitable coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction mixture is then stirred at room temperature for a few hours, followed by purification using column chromatography. The yield of this compound is typically around 60-70%.

Scientific Research Applications

Ethyl 4-{[3-(1-naphthyl)acryloyl]amino}benzoate has been extensively studied for its potential applications in medicinal chemistry, particularly as a fluorescent probe for detecting amyloid-beta (Aβ) aggregates, which are implicated in the pathogenesis of Alzheimer's disease. This compound has been shown to selectively bind to Aβ aggregates and emit strong fluorescence signals, making it a promising tool for early diagnosis and monitoring of Alzheimer's disease.
This compound has also been investigated for its applications in organic synthesis, such as the synthesis of 2,3-dihydrobenzo[b][1,4]dioxin derivatives and 1,3,4-oxadiazoles, which have potential applications in the pharmaceutical industry.

properties

IUPAC Name

ethyl 4-[[(E)-3-naphthalen-1-ylprop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3/c1-2-26-22(25)18-10-13-19(14-11-18)23-21(24)15-12-17-8-5-7-16-6-3-4-9-20(16)17/h3-15H,2H2,1H3,(H,23,24)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZECYDFJTFXTCT-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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